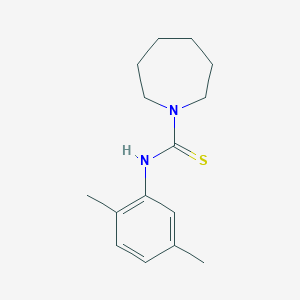
N-(2,5-dimethylphenyl)-1-azepanecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-1-azepanecarbothioamide, commonly known as DMPT, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. DMPT is a thioamide derivative of azepane, a six-membered heterocyclic compound.
科学的研究の応用
DMPT has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, DMPT has been shown to increase feed intake and growth performance in livestock such as pigs, chickens, and fish. DMPT is believed to act as a pheromone, stimulating the production of appetite-regulating hormones in the brain. In medicine, DMPT has been investigated for its anti-inflammatory and anti-cancer properties. DMPT has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly by inducing apoptosis. In material science, DMPT has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
作用機序
The mechanism of action of DMPT is not fully understood. In agriculture, DMPT is believed to act as a pheromone, stimulating the production of appetite-regulating hormones in the brain. In medicine, DMPT has been shown to inhibit the growth of cancer cells, possibly by inducing apoptosis. DMPT has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation.
Biochemical and Physiological Effects
DMPT has been shown to have various biochemical and physiological effects. In agriculture, DMPT has been shown to increase feed intake and growth performance in livestock. In medicine, DMPT has been shown to have anti-inflammatory and anti-cancer properties. DMPT has also been shown to increase the production of reactive oxygen species, which play a role in cell signaling and apoptosis.
実験室実験の利点と制限
DMPT has several advantages and limitations for lab experiments. One advantage is that DMPT is relatively easy to synthesize and purify. DMPT is also stable under typical laboratory conditions. One limitation is that DMPT is not very soluble in water, which can make it difficult to work with in aqueous solutions. DMPT is also relatively expensive compared to other compounds used in lab experiments.
将来の方向性
There are several future directions for research on DMPT. In agriculture, further studies could investigate the optimal dosage and timing of DMPT administration to maximize its effects on feed intake and growth performance in livestock. In medicine, further studies could investigate the mechanisms underlying DMPT's anti-inflammatory and anti-cancer properties, as well as its potential as a therapeutic agent for various diseases. In material science, further studies could investigate the properties and applications of metal-organic frameworks synthesized using DMPT as a ligand.
合成法
DMPT is synthesized by reacting 2,5-dimethylphenyl isothiocyanate with 6-aminocaproic acid. The reaction is carried out in the presence of a base, typically triethylamine, in an organic solvent such as dichloromethane or chloroform. The product is purified by recrystallization or column chromatography. The yield of DMPT is typically around 70-80%.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)azepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-12-7-8-13(2)14(11-12)16-15(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFULNCSIUMGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)azepane-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

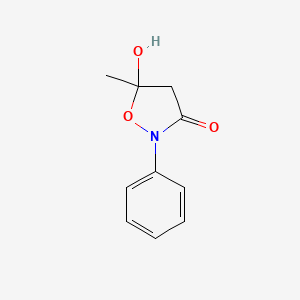
![ethyl 4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B5156732.png)
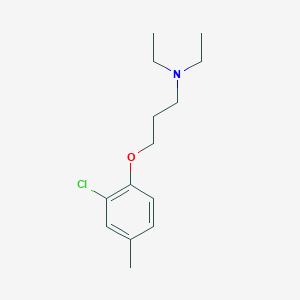
![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B5156742.png)
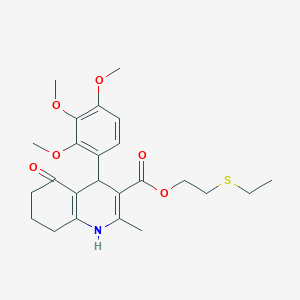
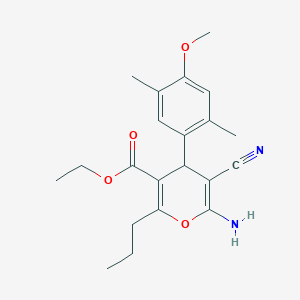
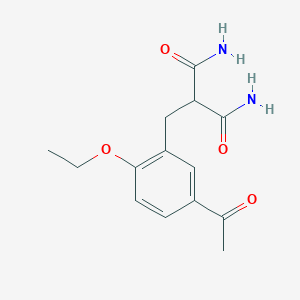
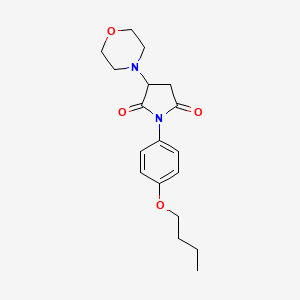
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5156772.png)
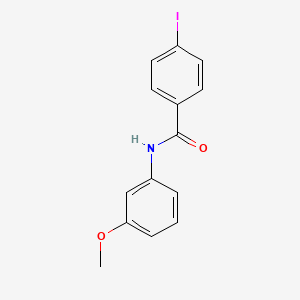
![3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5156787.png)
![2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5156796.png)
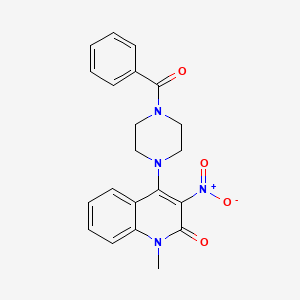
![7-chloro-4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5156824.png)